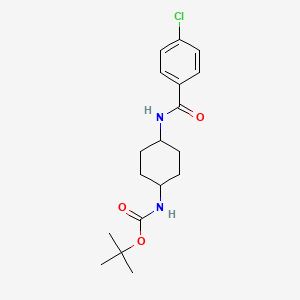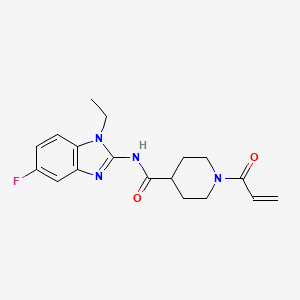
N-(1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of benzodiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide” typically involves multi-step organic reactions. The starting materials might include 1-ethyl-5-fluoro-1H-1,3-benzodiazole and piperidine-4-carboxylic acid. The synthesis could involve:
Formation of the Benzodiazole Core: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoro Group: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Piperidine Derivative: This step might involve amide bond formation using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the ethyl group or the benzodiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the piperidine ring.
Substitution: The fluoro group might participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry
The compound might be used as a building block in organic synthesis, particularly in the development of new benzodiazole derivatives.
Biology
In biological research, the compound could be studied for its potential as a pharmacological agent, particularly for its interactions with biological targets like enzymes or receptors.
Medicine
Medicinal chemistry applications might include the development of new drugs for treating diseases such as anxiety, epilepsy, or cancer.
Industry
In the industrial sector, the compound could be used in the synthesis of advanced materials or as a precursor for other chemical products.
作用机制
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
相似化合物的比较
Similar Compounds
1-ethyl-5-fluoro-1H-1,3-benzodiazole: A simpler analog without the piperidine and carboxamide groups.
1-(prop-2-enoyl)piperidine-4-carboxamide: A compound lacking the benzodiazole moiety.
Uniqueness
The unique combination of the benzodiazole, fluoro, and piperidine groups in “N-(1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-1-(prop-2-enoyl)piperidine-4-carboxamide” might confer distinct biological activities and chemical reactivity compared to its simpler analogs.
属性
IUPAC Name |
N-(1-ethyl-5-fluorobenzimidazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-3-16(24)22-9-7-12(8-10-22)17(25)21-18-20-14-11-13(19)5-6-15(14)23(18)4-2/h3,5-6,11-12H,1,4,7-10H2,2H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQRHHQPGBBBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)N=C1NC(=O)C3CCN(CC3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
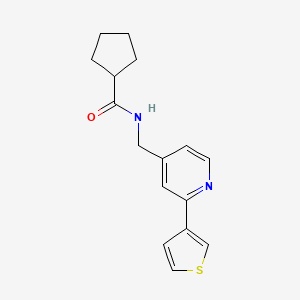
![2,4-difluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2494611.png)
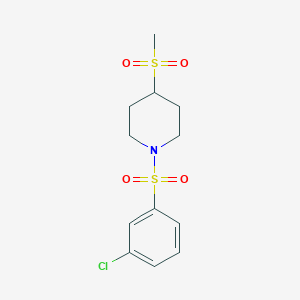
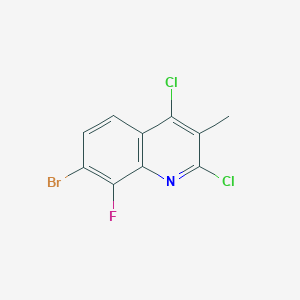
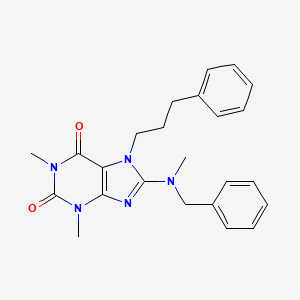
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2494618.png)
![2-Chloro-N-[(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methyl]acetamide](/img/structure/B2494619.png)
![2-((2-chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2494620.png)
![1-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2494621.png)
![4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2494623.png)
![5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2494626.png)

![2-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2494629.png)
